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Welcome to the technical support center for the PicoGreen dsDNA quantification assay. This

resource is designed for researchers, scientists, and drug development professionals to

provide in-depth guidance on assay performance, with a special focus on the impact of different

buffer systems. Here you will find frequently asked questions (FAQs), troubleshooting guides,

detailed experimental protocols, and data summaries to help you achieve accurate and

reproducible results in your dsDNA quantification experiments.

Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for the PicoGreen assay?

The standard and most frequently recommended buffer for the PicoGreen assay is a Tris-

EDTA (TE) buffer, typically composed of 10 mM Tris-HCl, 1 mM EDTA, at a pH of 7.5.[1][2][3][4]

The TE buffer provided in most commercial PicoGreen assay kits is certified to be nuclease-

free, which is crucial for preventing the degradation of DNA standards and samples.[1][4][5]

Q2: Can I use a buffer other than TE, such as Phosphate-Buffered Saline (PBS) or a citrate

buffer?

While TE buffer is optimized for the PicoGreen assay, other buffers can be used, but they may

impact the fluorescence signal and assay performance. The fluorescence intensity of the

PicoGreen dye can be affected by various experimental conditions, including pH, salts, and

other chemical reagents.[6] If you must use an alternative buffer, it is critical to prepare your

DNA standards in the exact same buffer as your samples to ensure an accurate standard curve
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and subsequent quantification.[7] One study has shown that PicoGreen can detect DNA in

PBS with similar sensitivity to the manufacturer-recommended buffer for certain applications.

Q3: How does buffer pH affect the PicoGreen assay?

The pH of the assay buffer can significantly influence the fluorescence signal. The standard TE

buffer has a pH of 7.5. While the PicoGreen dye itself is reported to be relatively stable under

alkaline conditions, the fluorescence enhancement upon binding to dsDNA has been shown to

decrease at high pH values. It is recommended to maintain the assay pH between 6 and 8.5 for

optimal performance.[2] If your samples are in a buffer with a pH outside of this range, consider

diluting them in the standard TE buffer or adjusting the pH.

Q4: What is the effect of salts in the buffer on assay performance?

The presence of salts in the assay buffer can affect the fluorescence signal. For instance, high

concentrations of salts like NaCl can decrease the signal intensity.[8] It is crucial that the salt

concentration in your DNA standards matches that of your samples. If your samples have a

high salt concentration, you may need to dilute them or create a standard curve with the same

salt concentration.

Q5: My samples are in a lysis buffer. Can I perform the PicoGreen assay directly?

Many cell lysis buffers are compatible with the PicoGreen assay, but some components can

interfere with the results. Detergents are a common component of lysis buffers and can impact

the assay. For example, 0.01% Sodium Dodecyl Sulfate (SDS) can cause a slight decrease in

signal, while 0.1% Triton™ X-100 may lead to a slight increase.[5] It is always recommended to

test the compatibility of your specific lysis buffer with a known amount of DNA before

proceeding with your experimental samples. If interference is observed, diluting the sample in

TE buffer can help mitigate these effects.[5]

Troubleshooting Guide
This guide addresses common issues encountered during PicoGreen assays, with a focus on

buffer-related problems.
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Issue Potential Cause Recommended Solution

High Background

Fluorescence

Contaminated buffer or

reagents with dsDNA.

Use certified nuclease-free

water and reagents. Prepare

fresh 1X TE buffer from a

concentrated, certified stock.

[1][4][5]

Autofluorescence from the

sample buffer or contaminants.

Run a "buffer blank" (buffer

with PicoGreen reagent but no

DNA) and subtract this value

from all readings. If the buffer

blank is very high, consider

using a different, cleaner buffer

for your samples and

standards.

Low Fluorescence Signal or

Poor Sensitivity
Suboptimal buffer pH.

Ensure the final pH of the

assay mixture is between 7.0

and 8.0. Adjust the pH of your

sample buffer if necessary or

dilute your sample in the

standard TE buffer.

High salt concentration in the

sample buffer.

Dilute your samples to reduce

the salt concentration. Prepare

your DNA standards in a buffer

with the same salt

concentration as your diluted

samples.[8]

Presence of interfering

substances (e.g., certain

detergents, organic solvents).

Refer to the compatibility table

below. Dilute your sample in

TE buffer to minimize the

concentration of the interfering

substance.[5]

Inconsistent Readings or Poor

Reproducibility

Mismatch between sample and

standard buffers.

Always prepare your DNA

standards in the exact same

buffer as your samples. This
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includes matching the pH, salt

concentration, and any

additives.[7]

Photobleaching of the

PicoGreen reagent.

Protect the PicoGreen reagent

and the assay plate from light

as much as possible. Read the

plate immediately after the

recommended incubation time.

[3][5]

Non-linear Standard Curve
Incorrect preparation of

standards.

Carefully prepare a serial

dilution of your DNA standard

in the appropriate buffer.

Ensure thorough mixing at

each dilution step.

Assay range exceeded.

If the fluorescence of your

highest standard is plateauing,

you may be outside the linear

range of the assay. Prepare a

new standard curve with a

lower concentration range. The

assay is linear from

approximately 25 pg/mL to

1,000 ng/mL.[4][5]

Quantitative Data on Buffer Components and
Contaminants
The following tables summarize the known effects of various substances on the PicoGreen
assay signal. This data can help you anticipate and troubleshoot potential issues arising from

your sample buffer composition.

Table 1: Effect of Common Contaminants on PicoGreen Signal Intensity
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Compound
Maximum Acceptable
Concentration

% Signal Change

Salts

Sodium Chloride (NaCl) 100 mM Variable, can decrease signal

Magnesium Chloride (MgCl₂) 25 mM Can decrease signal

Organic Solvents

Ethanol 10% +12%

Chloroform 2% +14%

Phenol 0.1% +13%

Detergents

Sodium Dodecyl Sulfate (SDS) 0.01% -1%

Triton™ X-100 0.1% +7%

Proteins

Bovine Serum Albumin (BSA) 2% -16%

Immunoglobulin G (IgG) 0.1% +19%

Other Compounds

Urea 3 M No significant effect

Agarose 0.1% +4%

Data adapted from Thermo Fisher Scientific product literature. The compounds were incubated

with the PicoGreen reagent in the presence of 500 ng/mL calf thymus DNA. All samples were

assayed in a final volume of 200 µL in 96-well microplates.[5]

Experimental Protocols
Standard PicoGreen dsDNA Quantification Protocol
This protocol is for a standard assay in a 96-well microplate format using TE buffer.
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Materials:

Quant-iT™ PicoGreen™ dsDNA Reagent and Kit (includes PicoGreen reagent, 20X TE

buffer, and a DNA standard)

Nuclease-free water

Black, flat-bottom 96-well microplate

Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

Prepare 1X TE Buffer: Dilute the provided 20X TE buffer 20-fold with nuclease-free water.[1]

[4][5]

Prepare DNA Standards: Create a series of DNA standards by diluting the provided DNA

stock in 1X TE buffer. A typical high-range standard curve might include concentrations from

0 to 1000 ng/mL.

Prepare PicoGreen Working Solution: On the day of the experiment, dilute the concentrated

PicoGreen reagent 200-fold in 1X TE buffer.[3][5] Protect this solution from light.

Sample Preparation: Dilute your experimental DNA samples in 1X TE buffer to a final volume

of 100 µL in the microplate wells.

Assay Reaction: Add 100 µL of the PicoGreen working solution to each standard and

sample well. Mix gently.

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[5]

Fluorescence Measurement: Measure the fluorescence using a microplate reader with

excitation at ~480 nm and emission at ~520 nm.

Data Analysis: Subtract the fluorescence of the blank (TE buffer with PicoGreen reagent)

from all readings. Generate a standard curve by plotting fluorescence versus DNA

concentration for your standards. Use the equation of the linear regression from the standard

curve to calculate the DNA concentration of your unknown samples.
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Protocol for Evaluating a Non-Standard Buffer
This protocol helps determine the suitability of an alternative buffer for the PicoGreen assay.

Materials:

Same as the standard protocol

Your alternative buffer of interest (e.g., PBS, citrate buffer)

Procedure:

Prepare DNA Spike-in Controls: Prepare two sets of a known concentration of DNA (e.g.,

100 ng/mL). Dilute one set in 1X TE buffer (positive control) and the other set in your

alternative buffer.

Prepare Blanks: Prepare two blank samples: one with 1X TE buffer and one with your

alternative buffer.

Prepare PicoGreen Working Solution: Prepare the PicoGreen working solution as described

in the standard protocol.

Assay Reaction: In a 96-well plate, add 100 µL of your DNA spike-in controls and blanks to

separate wells. Add 100 µL of the PicoGreen working solution to each well.

Incubation and Measurement: Incubate and measure the fluorescence as per the standard

protocol.

Data Analysis:

Compare the fluorescence of the blank in your alternative buffer to the TE buffer blank. A

significantly higher background in the alternative buffer may indicate interference.

Compare the fluorescence of the DNA spike-in in your alternative buffer to the spike-in in

TE buffer. A significantly lower signal in the alternative buffer suggests inhibition of the

dye-DNA interaction.
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If the background is low and the signal is strong, you can proceed to generate a full

standard curve in your alternative buffer to assess linearity and sensitivity.

Visualizations
PicoGreen Mechanism of Action

Free PicoGreen Dye
(Low Fluorescence)

PicoGreen-dsDNA Complex
(High Fluorescence)

Binds to dsDNA
(Intercalation & Minor Groove)

dsDNA Detected FluorescenceEmits Light (~523 nm)

Excitation Light
(~502 nm)

Click to download full resolution via product page

Caption: Mechanism of PicoGreen fluorescence upon binding to double-stranded DNA.

Standard PicoGreen Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com
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